



Application Notes and Protocols: VMD-928 Clinical Trial

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available clinical trial information for **VMD-928**, an investigational oral therapeutic. The protocols outlined are based on publicly accessible data from the Phase 1 clinical trial (NCT03556228).

Introduction

VMD-928 is a first-in-class, oral, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2][3][4] Upregulation of the TrkA signaling pathway is an oncogenic driver in various tumor types.[1][2] VMD-928 acts as a molecular glue, binding two TrkA proteins together, which leads to the inhibition of TrkA function and its downstream signaling pathways, including activated ERK.[1][2] This novel mechanism of action offers a potential therapeutic strategy for patients with advanced solid tumors or lymphoma, particularly those with TrkA protein overexpression.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 dose-escalation study of VMD-928.[1][2]

Table 1: VMD-928 Dose Escalation and Recommended Phase 2 Dose (RP2D)



Dose Level	Daily Dosage	Administration	Notes
Dose Escalation Cohorts	300 mg/day to 2400 mg/day	Oral	Four dose escalation cohorts were evaluated in non-biomarker-selected patients.[1][2]
Maximum Tolerated Dose Level	2400 mg/day	Oral	One dose-limiting toxicity (DLT) of elevated bilirubin, AST, and ALT was observed.[1][2]
De-escalated Dose	1200 mg/day	Oral (divided doses)	The dose was de- escalated following the DLT at the highest dose.[1][2]
Recommended Phase 2 Dose (RP2D)	1200 mg/day	Oral (600 mg twice daily)	This dose was well- tolerated with mainly gastrointestinal side effects.[1][2]

Table 2: Pharmacokinetic Parameter

Parameter	Value Range	Notes
Trough Concentrations (Ctrough)	5.3 to 727 ng/mL	Observed across the dose escalation cohorts.[1][2]

Experimental Protocols

The following are generalized protocols based on the Phase 1 clinical trial design for VMD-928.

1. Patient Selection and Enrollment Protocol

Methodological & Application





 Objective: To enroll adult patients with advanced solid tumors or lymphoma for which no standard or curative therapy exists.[5][6][7]

Inclusion Criteria:

- Histologically or cytologically confirmed diagnosis of a solid tumor or lymphoma that is non-responsive to or has progressed after standard therapy.[6][7]
- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[7]
- Ability to take oral medication.[6][7]
- Adequate organ system function.[6][7]
- Availability of archival tumor tissue or consent for a pre-treatment tumor biopsy for TrkA expression analysis.[5][7]

Exclusion Criteria:

- Receipt of chemotherapy with delayed toxicity within the last 14 days (six weeks for nitrosourea or mitomycin C).[5][8]
- Receipt of radiation, immunotherapy, biologic therapy, surgery, or tumor embolization within the past 2 weeks.[5][8]
- Receipt of an investigational anticancer drug within 14 days or 5 half-lives of the agent,
 whichever is longer, prior to the first dose of VMD-928.[5][8]

2. Dose Escalation and RP2D Determination Protocol

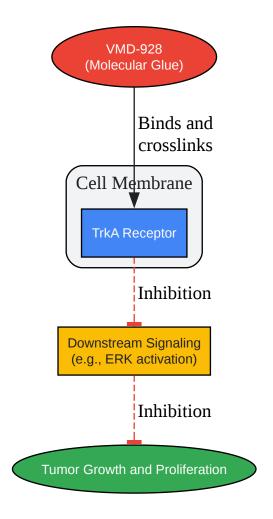
- Objective: To assess the safety and tolerability of VMD-928 and determine the recommended phase 2 dose (RP2D).[1][2]
- Methodology:
 - Enroll non-biomarker-selected patients into sequential dose escalation cohorts, starting at 300 mg/day and escalating to 2400 mg/day.[1][2]



- Administer VMD-928 orally.
- Monitor patients for dose-limiting toxicities (DLTs).
- Based on the safety and tolerability profile, identify the maximum tolerated dose (MTD)
 and the RP2D.[1][2]
- 3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol
- Objective: To characterize the PK and PD of VMD-928.[1][2][3][4]
- Methodology:
 - Collect blood samples at specified time points to determine plasma concentrations of VMD-928, including trough concentrations (Ctrough).[1][2]
 - Collect tumor biopsies before and after treatment to assess the biological activity of VMD-928.[5][7][8]
 - Analyze the inhibition of downstream effectors of TrkA signaling, such as activated ERK, in tumor tissue.[1][2]
- 4. Antitumor Activity Assessment Protocol
- Objective: To assess the preliminary antitumor activity of VMD-928.[1][2]
- Methodology:
 - Enroll patients in expansion cohorts at the RP2D, with a focus on biomarker-selected patients with tumors exhibiting high TrkA protein expression.[1][2]
 - Perform tumor assessments at baseline and regular intervals during treatment using standard imaging techniques (e.g., CT, MRI).
 - Evaluate tumor response based on established criteria (e.g., RECIST).

Visualizations

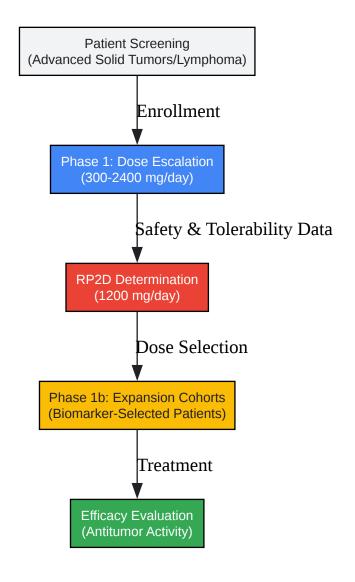




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Caption: VMD-928 Mechanism of Action.





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Caption: VMD-928 Phase 1 Clinical Trial Workflow.

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